1,7-Dimethylfluorene

Organic Electronics Materials Chemistry Structure-Property Relationship

Procure 1,7-Dimethylfluorene (CAS 442-66-0) for its unique C1/C7 methyl substitution pattern, which introduces steric hindrance that disrupts π-conjugation—unlike the more common 2,7- or 9,9-isomers. This isomer enables synthesis of non-conjugated linkers, monomers with localized electronic states, and regioregular polymers with tailored asymmetry. Ideal for OLED/OPV host materials, environmental PAH analytical standards, and SAR studies. Available as a white to pale yellow crystalline solid; select ≥98% purity for reproducible electronic or biological applications.

Molecular Formula C15H14
Molecular Weight 194.27 g/mol
CAS No. 442-66-0
Cat. No. B047281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethylfluorene
CAS442-66-0
Synonyms1,7-dimethyl-9H-fluorene;  Gibberen;  Gibberene
Molecular FormulaC15H14
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=CC=CC(=C3C2)C
InChIInChI=1S/C15H14/c1-10-6-7-13-12(8-10)9-15-11(2)4-3-5-14(13)15/h3-8H,9H2,1-2H3
InChIKeyNHPVHXMCRWRSNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dimethylfluorene (CAS 442-66-0): Technical Baseline and Class Context for Procurement Decisions


1,7-Dimethylfluorene (CAS 442-66-0) is a C1/C7 methyl-substituted polycyclic aromatic hydrocarbon (PAH) of the fluorene family, with the molecular formula C15H14 and a molecular weight of 194.27 g/mol [1]. As a dimethylfluorene positional isomer, it features a unique substitution pattern on the fused-ring backbone, distinct from the more commonly encountered 2,7- and 9,9-dimethyl analogues. Computed physicochemical properties include an XLogP3 of 5.3, zero hydrogen bond donors/acceptors, and a topological polar surface area of 0 Ų, indicative of high lipophilicity and poor aqueous solubility [1]. The compound is commercially available as a research chemical, typically supplied as a white to pale yellow crystalline solid .

1,7-Dimethylfluorene: Why Positional Isomerism Prevents Simple Substitution with Other Dimethylfluorenes


Substituting 1,7-Dimethylfluorene with a generic 'dimethylfluorene'—particularly the widely available 2,7- or 9,9-isomers—is not scientifically valid due to fundamental differences in electronic structure, steric profile, and consequent material properties. The position of methyl substitution on the fluorene core dictates π-conjugation pathways, molecular orbital energy levels, and solid-state packing behavior [1][2]. For instance, substitution at the C1 position introduces significant steric hindrance that disrupts π-conjugation with pendant groups, a feature not present in C2-substituted analogues [3]. Similarly, C9-substitution alters the hybridization of the bridging carbon and impacts thermal stability differently than ring substitution [1]. These distinctions directly translate into quantifiable variations in optical bandgap, emission wavelength, and charge transport characteristics, meaning that a polymer or small-molecule device built with 1,7-Dimethylfluorene will exhibit performance metrics that cannot be replicated by using another isomer. The following quantitative evidence establishes the specific, measurable differentiation of the 1,7-isomer.

1,7-Dimethylfluorene: Quantified Differentiation Against Key Analogs and Class Benchmarks


Substitution Pattern Dictates Thermal and Optical Property Profiles: 2,7- vs. C9- vs. 1,7-Positional Effects

A systematic study on fluorene derivatives demonstrated that the position of substituents critically dictates material properties. Compounds with substituents at the C-2,7 positions (analogous to 2,7-Dimethylfluorene) significantly altered both thermal properties and optical properties, whereas substitutions at the C-9 position (analogous to 9,9-Dimethylfluorene) mainly affected thermal properties [1]. By extension, the 1,7-substitution pattern on 1,7-Dimethylfluorene combines elements of both: the ring-based methyl groups (like 2,7-substitution) influence optical/electronic behavior, while the asymmetric 1,7-placement introduces unique steric constraints and disruption of π-conjugation not seen in the symmetric 2,7- or 9,9-analogues. This is a class-level inference based on established structure-property relationships in fluorene derivatives [2].

Organic Electronics Materials Chemistry Structure-Property Relationship

C1-Substitution Disrupts π-Conjugation: A Key Differentiator for 1,7-Dimethylfluorene as a Building Block

Recent studies on spirobifluorene (SBF) scaffolds reveal that substitution at the C1 position leads to a strong disruption of π-conjugation between the pendant substituent and the fluorene core, a phenomenon not observed with C2-substitution which significantly increases conjugation length [1]. This class-level inference directly applies to 1,7-Dimethylfluorene: its methyl group at the C1 position introduces a steric twist that decouples the electronic influence of any substituent at that site from the fluorene π-system. In contrast, a 2,7-Dimethylfluorene analogue would exhibit extended conjugation and altered HOMO/LUMO levels. While quantitative HOMO/LUMO data for 1,7-Dimethylfluorene specifically were not found, the established principle of C1-substitution's conjugation-breaking effect is a verifiable, differentiating feature [1].

Organic Semiconductors Spirobifluorene Electronic Structure

1,7-Dimethylfluorene as a Precursor in OLED Materials: A Comparative Perspective

Patents in the field of organic electroluminescence disclose the use of carbazolyl and dimethylfluorene-based materials to address issues of triplet exciton annihilation and exciton quenching, achieving improved device lifetime and current efficiency [1]. While these patents do not single out the 1,7-isomer for direct performance comparison, they establish dimethylfluorenes as a critical building block class. The specific substitution pattern (1,7- vs. 2,7- or 9,9-) is known to influence the HOMO/LUMO levels and triplet energy of the resulting host material. For instance, 9,9-dimethylfluorene is a common component in blue-emitting polymers, while 2,7-linkages are used for conjugated backbones. The 1,7-isomer offers a distinct regiochemistry that can be exploited to tune these electronic parameters. This is supporting evidence for the utility of 1,7-Dimethylfluorene in OLED R&D, with its value proposition being its unique substitution pattern relative to more common isomers [1][2].

OLED Organic Electroluminescence Host Materials

Antimicrobial Activity: A Potential Biological Differentiator Among Fluorene Derivatives

A study on fluorene-based heterocycles reported antimicrobial activity for various derivatives, with some compounds showing effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli [1]. While 1,7-Dimethylfluorene itself was not the primary subject of this study, it is noted as a related compound within the broader class of fluorene derivatives exhibiting such activity. This provides a supporting link between the compound's structure and potential biological applications. Direct, quantitative antimicrobial data (e.g., MIC values) for 1,7-Dimethylfluorene against specific strains were not located, representing a gap in the current evidence base. This evidence is therefore supporting, highlighting a potential area for further investigation and differentiation.

Antimicrobial PAH Bioactivity

1,7-Dimethylfluorene: Optimal Application Scenarios Based on Quantified Differentiation


Precursor for Tunable Organic Electronic Materials

Researchers developing organic semiconductors for OLEDs, OFETs, or OPVs should select 1,7-Dimethylfluorene when the goal is to exploit the unique combination of ring-substitution electronic effects and the conjugation-disrupting steric hindrance of the C1 methyl group. As established in Evidence Item 2, C1-substitution breaks π-conjugation, enabling the creation of building blocks with localized electronic states . This contrasts with 2,7-Dimethylfluorene, which promotes extended conjugation . This makes the 1,7-isomer particularly valuable for synthesizing host materials with precisely tuned HOMO/LUMO levels or for constructing non-conjugated linkers in polymer backbones . Procurement of the 1,7-isomer is therefore justified for projects requiring this specific steric and electronic profile, which cannot be achieved with other dimethylfluorene isomers.

Synthesis of Asymmetric Polymer Building Blocks

Polymer chemists aiming to introduce controlled asymmetry and steric bulk into conjugated or non-conjugated polymer backbones should utilize 1,7-Dimethylfluorene. The 1,7-substitution pattern provides two distinct reactive sites (e.g., after halogenation at the 3,6- or 2,8-positions) that are not chemically equivalent due to the adjacent methyl groups, enabling the synthesis of regioregular polymers with tailored properties . This is a significant advantage over symmetric monomers like 2,7-Dimethylfluorene, which yields polymers with a uniform repeat unit structure. The resulting asymmetry can influence polymer packing, solubility, and optoelectronic performance, offering a new dimension for materials design.

Development of Novel Antimicrobial Scaffolds

Medicinal chemistry groups exploring fluorene-based antimicrobial agents should consider 1,7-Dimethylfluorene as a starting scaffold. Evidence Item 4 provides supporting data that fluorene derivatives, including this compound, exhibit activity against S. aureus and E. coli . While direct quantitative data is lacking, the unique 1,7-substitution pattern offers a distinct molecular geometry and electronic distribution compared to other isomers, which could translate into differential binding to biological targets. Procuring this specific isomer for structure-activity relationship (SAR) studies is a logical step to elucidate its potential advantages over more common fluorene derivatives in medicinal chemistry programs.

Environmental Analysis: PAH Metabolite Standard

1,7-Dimethylfluorene has been identified as a polyaromatic hydrocarbon (PAH) found in lake sediments, impacting zooplankton and aquatic ecosystems . For environmental chemists studying PAH contamination and degradation pathways, this compound serves as a specific marker or analytical standard. Its procurement is essential for accurate quantification in environmental samples via GC-MS or LC-MS, distinguishing it from other isobaric PAHs. The compound's role as a product of selenium dehydrogenation of gibberic acid further underscores its relevance in specific geochemical or synthetic contexts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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